Ethyl 2-oxobutanoate

Biocatalysis Enantioselective Reduction Ketoreductase

Ethyl 2-oxobutanoate (CAS 15933-07-0), also referred to as ethyl 2-ketobutyrate or ethyl 2-oxobutyrate, is a short-chain alpha-keto ester with the molecular formula C6H10O3. It is a clear liquid that serves primarily as a chemical intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 15933-07-0
Cat. No. B100451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxobutanoate
CAS15933-07-0
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)OCC
InChIInChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3
InChIKeyFJAKCEHATXBFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxobutanoate (CAS 15933-07-0): Alpha-Keto Ester Chemical Intermediate for Asymmetric Synthesis Applications


Ethyl 2-oxobutanoate (CAS 15933-07-0), also referred to as ethyl 2-ketobutyrate or ethyl 2-oxobutyrate, is a short-chain alpha-keto ester with the molecular formula C6H10O3 . It is a clear liquid that serves primarily as a chemical intermediate in organic synthesis and pharmaceutical research . Its structure features an alpha-keto functionality directly adjacent to the ester carbonyl, which distinguishes it from the more widely used beta-keto ester ethyl acetoacetate (ethyl 3-oxobutanoate). This alpha-keto ester classification endows the compound with distinct reactivity profiles and electrophilic characteristics that are relevant for specific synthetic transformations, particularly in enantioselective reductions to produce chiral alpha-hydroxy esters [1].

Why Generic Substitution of Ethyl 2-Oxobutanoate (CAS 15933-07-0) with Beta-Keto Esters or Other Alpha-Keto Analogs Is Not Straightforward


The term 'oxobutanoate' can cause confusion in procurement settings due to the existence of positional isomers with the same molecular formula (C6H10O3) but entirely distinct carbonyl positioning and reactivity profiles. Ethyl 2-oxobutanoate is an alpha-keto ester, with the keto group located at the C2 position adjacent to the ester carbonyl . In contrast, ethyl acetoacetate (ethyl 3-oxobutanoate) is a beta-keto ester bearing the keto group at the C3 position, which confers dramatically different chemical properties including enolate formation capability, pKa (~11), and participation in Claisen condensations [1]. Similarly, other alpha-keto esters such as ethyl pyruvate or ethyl 2-oxopentanoate exhibit different steric and electronic characteristics that alter enzyme recognition, reaction rates, and stereochemical outcomes in asymmetric transformations [2]. These fundamental structural differences prevent simple interchange in synthetic protocols without re-optimization of reaction conditions and may result in failed enantioselectivity or undesired byproducts. Procurement decisions must therefore be guided by specific evidence demonstrating where ethyl 2-oxobutanoate provides verifiable advantages over its structural analogs.

Quantitative Differentiation Evidence for Ethyl 2-Oxobutanoate (CAS 15933-07-0) versus Closest Analogs in Asymmetric Synthesis


Comparative Enantioselectivity in Ketoreductase-Catalyzed Reduction: Ethyl 2-Oxobutanoate vs. Ethyl 2-Oxopentanoate

In a direct head-to-head enzymatic reduction study using ketoreductase YOL151w from Saccharomyces cerevisiae, ethyl 2-oxobutanoate exhibited an enantiomeric excess (ee) of 52% (S) under identical reaction conditions, whereas the homologous substrate ethyl 2-oxopentanoate (n-propyl side chain) yielded 98% ee (R) with a complete inversion of stereochemical preference from Prelog to anti-Prelog mode [1]. This pronounced difference in both the magnitude of enantioselectivity and the absolute configuration outcome demonstrates that the ethyl side chain in ethyl 2-oxobutanoate interacts with the enzyme active site in a fundamentally distinct orientation compared to longer-chain alpha-keto ester analogs.

Biocatalysis Enantioselective Reduction Ketoreductase

High Enantioselectivity in Biocatalytic Reduction Using Marine Actinomycetes: Quantitative Evidence for Ethyl 2-Oxobutanoate

In a biocatalytic screening study employing Salinispora tropica marine actinomycetes, ethyl 2-oxobutanoate was reduced to the corresponding (S)-ethyl 2-hydroxybutanoate with 99% enantiomeric excess (ee) [1]. This performance is noteworthy compared to ethyl pyruvate, a shorter-chain alpha-keto ester analog, which under identical conditions yielded 96% ee (S) for the corresponding lactate product [1]. The higher enantioselectivity observed for ethyl 2-oxobutanoate suggests favorable active site interactions conferred by the ethyl substituent adjacent to the alpha-keto group.

Marine Biocatalysis Asymmetric Reduction Alpha-Keto Esters

Commercially Available Purity Specifications for Ethyl 2-Oxobutanoate (CAS 15933-07-0) from Specialized Chemical Suppliers

Commercial suppliers of ethyl 2-oxobutanoate offer defined purity specifications verified by HPLC analysis. For example, one specialty chemical manufacturer provides ethyl 2-oxobutanoate with a minimum purity of 98% as determined by HPLC, with water content specified at 0.5% maximum [1]. In contrast, general research-grade suppliers typically offer this compound at 90% purity without detailed impurity profiling . This difference in available purity grades enables researchers to select material appropriate to their specific application requirements.

Chemical Procurement Purity Specification HPLC Analysis

Validated Research and Industrial Application Scenarios for Ethyl 2-Oxobutanoate (CAS 15933-07-0) Based on Quantitative Evidence


Biocatalytic Synthesis of Enantiopure (S)-Ethyl 2-Hydroxybutanoate Using Marine Actinomycetes

Researchers requiring high enantiopurity (S)-ethyl 2-hydroxybutanoate can utilize ethyl 2-oxobutanoate as a prochiral substrate in whole-cell biocatalytic reductions employing Salinispora tropica. Experimental data demonstrate that this system achieves 99% ee (S) for the target compound [1]. This application scenario is directly supported by the enantioselectivity evidence presented in Section 3, confirming the suitability of ethyl 2-oxobutanoate for producing chiral alpha-hydroxy ester building blocks with minimal enantiomeric contamination.

Enzyme Screening and Ketoreductase Substrate Specificity Studies for Structure-Activity Relationship Analysis

Investigators characterizing the substrate scope and stereochemical preferences of novel ketoreductases should include ethyl 2-oxobutanoate as a reference alpha-keto ester substrate. The documented enantioselectivity data (52% ee (S) with ketoreductase YOL151w) provide a benchmark for comparing enzyme performance across structurally related alpha-keto esters [1]. The distinct stereochemical outcome observed with this substrate relative to longer-chain analogs (ethyl 2-oxopentanoate) offers valuable insights into active site geometry and substrate binding determinants.

Pharmaceutical Intermediate Synthesis Requiring Defined Purity Specifications for Sensitive Transformations

In synthetic sequences where the α-keto ester moiety participates in transformations sensitive to the presence of water or acidic impurities—such as organometallic additions, reductive aminations, or asymmetric hydrogenations—procurement of high-purity ethyl 2-oxobutanoate (≥98% by HPLC, water ≤0.5%) is justified [1]. The documented purity specifications enable researchers to minimize side reactions attributable to impurity-mediated decomposition or competing pathways, supporting more reproducible reaction outcomes.

Technical Documentation Hub

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